kavain

Descripción general

Descripción

Kavain es la principal kavalactona que se encuentra predominantemente en las raíces de la planta de kava (Piper methysticum). Es conocido por sus propiedades ansiolíticas, sedantes y anticonvulsivas. El compuesto tiene una fórmula química de C14H14O3 y una masa molar de 230.263 g/mol . This compound se ha utilizado tradicionalmente en el Pacífico Sur por sus efectos calmantes y ahora se está estudiando por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Kavain puede sintetizarse a través de varias reacciones químicas. Un método común implica la condensación de 4-metoxibenzaldehído-2-hidroxi con acetofenona en presencia de una base, seguida de ciclización para formar el anillo de piranona . Las condiciones de reacción generalmente implican el uso de solventes como etanol o acetona y una base como el hidróxido de sodio.

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de la raíz de kava usando solventes como etanol o acetona. El extracto sin solvente se purifica y se envasa en el producto final, como tabletas o cápsulas .

Análisis De Reacciones Químicas

Tipos de reacciones: Kavain experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar 12-hidroxithis compound, un paso clave en su vía metabólica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos principales:

Oxidación: 12-hidroxithis compound

Reducción: Dihidrothis compound

Sustitución: Varios análogos de this compound con propiedades farmacológicas modificadas.

Aplicaciones Científicas De Investigación

Anxiolytic Properties

Kavain is primarily recognized for its anxiolytic effects. Clinical studies have demonstrated that extracts of kava, rich in this compound, significantly alleviate anxiety symptoms. A study conducted on various human GABA receptor subtypes revealed that this compound enhances GABAergic activity in a non-selective manner, which is crucial for its calming effects. Specifically, it was found to potentiate responses at multiple GABA receptor subtypes without significant selectivity, indicating a broad mechanism of action .

Anti-Inflammatory Effects

Research has identified this compound as a promising anti-inflammatory agent. In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines like TNF-α in macrophages stimulated by lipopolysaccharide. Furthermore, analogs of this compound have been developed to enhance its anti-inflammatory properties while minimizing side effects. For instance, Kava-205Me has been highlighted for its effective anti-inflammatory and pro-healing properties .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties. It has been shown to protect neurons from damage caused by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is associated with Parkinson's disease. Additionally, studies have indicated that this compound can inhibit the accumulation of β-amyloid plaques, which are linked to Alzheimer's disease . The protective mechanisms include antioxidant activity and modulation of apoptotic pathways in neuronal cells.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. Notably, it has been shown to inhibit the activity of nuclear factor-кB (NF-кB) in human pulmonary adenocarcinoma cells with an IC50 value of 32 ± 3 μg/mL. This inhibition is crucial as NF-кB plays a significant role in cancer cell proliferation and survival . Additionally, this compound demonstrated low toxicity levels in liver cells (IC50 = 166 ± 14 μg/mL), indicating a potential for therapeutic use without severe adverse effects.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

- Clinical Trials on Anxiety : A double-blind placebo-controlled trial demonstrated that participants consuming kava extracts rich in this compound reported significantly lower anxiety levels compared to the placebo group .

- Neuroprotection Against MPTP : In animal models, pre-treatment with this compound showed a marked reduction in neurodegeneration induced by MPTP, suggesting its potential role in preventing Parkinson's disease symptoms .

- Antitumor Activity : A study investigating the effects of this compound on lung cancer cells found that it effectively inhibited cell proliferation through NF-кB pathway modulation .

Mecanismo De Acción

Kavain ejerce sus efectos a través de múltiples mecanismos:

Modulación de canales iónicos: this compound interactúa con los canales de sodio y calcio dependientes de voltaje, atenuando la contracción del músculo liso vascular.

Modulación del receptor GABA: this compound potencia los efectos del ácido gamma-aminobutírico (GABA) al unirse a los receptores GABA-A, mejorando la neurotransmisión inhibitoria.

Inhibición de la monoamino oxidasa: this compound inhibe la monoamino oxidasa A y B, modulando la señalización de serotonina, norepinefrina y dopamina.

Comparación Con Compuestos Similares

Kavain se compara con otras kavalactonas, como dihidrothis compound, metisticina y yangonina:

Dihidrothis compound: Estructuralmente similar a this compound, con la única diferencia de que se pierde un doble enlace en la posición C7.

Metisticina: Otra kavalactona con propiedades ansiolíticas, pero con diferentes objetivos y vías moleculares.

This compound destaca por su potente modulación de los receptores GABA-A y su capacidad para inhibir las monoamino oxidasas, lo que lo convierte en un compuesto único con un potencial terapéutico diverso.

Actividad Biológica

Kavain, a prominent kavalactone derived from the root of the plant Piper methysticum, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anxiolytic, analgesic, antioxidant, anti-inflammatory, and potential anti-cancer effects, supported by various studies and case reports.

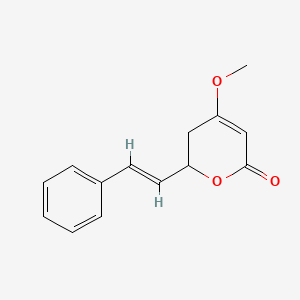

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, featuring a trans-double bond that connects the phenyl and lactone rings. This structure is crucial for its biological activity. The compound exhibits a stereogenic center that influences its interaction with biological targets.

Anxiolytic and Sedative Effects

This compound is well-known for its anxiolytic properties. Clinical trials have demonstrated that kava extracts containing this compound effectively reduce anxiety symptoms in humans. A study involving various human GABA receptor subtypes showed that this compound enhances GABA-elicited responses in a concentration-dependent manner, indicating its role as a positive allosteric modulator of GABA receptors .

Table 1: Summary of Anxiolytic Effects of this compound

| Study Reference | Population | Dosage | Outcome |

|---|---|---|---|

| Wang et al. (2018) | Adults with anxiety disorders | 300 mg/day | Significant reduction in anxiety levels |

| Chua et al. (2016) | Healthy volunteers | 200 mg/day | Improved mood and reduced anxiety symptoms |

Analgesic and Anti-inflammatory Activities

Research indicates that this compound possesses analgesic and anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine secretion in macrophages stimulated by lipopolysaccharide (LPS), thereby reducing inflammation . Furthermore, it has been reported to inhibit RANKL-induced osteoclast formation, which is crucial for bone resorption and inflammatory bone diseases .

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound in animal models, it was found to significantly reduce TNF-α secretion, which is a key mediator in inflammatory responses. This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models, thus supporting cellular integrity .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in several studies. It has been shown to protect neuronal cells from damage induced by various neurotoxic agents. For example, research indicated that this compound exhibits anticonvulsant properties and may be beneficial in treating epilepsy .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. A study reported that this compound inhibits the growth of human pulmonary adenocarcinoma cells by interfering with the nuclear factor-кB (NF-кB) signaling pathway. The IC50 value for this effect was determined to be 32 ± 3 μg/mL, indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal liver cells (IC50 = 166 ± 14 μg/mL) .

Table 2: Antitumor Activity of this compound

| Cancer Type | IC50 (μg/mL) | Effect |

|---|---|---|

| Pulmonary adenocarcinoma | 32 ± 3 | Inhibition of cell growth |

| Hepatic carcinoma | 166 ± 14 | Low toxicity |

Propiedades

IUPAC Name |

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Blink Reflex Studies: EMGWorkplace software on the Neuronica 4 device is validated for evaluating the blink reflex, aiding in diagnosing facial nerve disorders [].

- Somatosensory Evoked Potential (SSEP) Recordings: Neuronica 4 is utilized for recording SSEPs, with research focusing on optimizing recording protocols for the posterior tibial nerve [].

- Intraoperative Neurophysiological Monitoring (IONM): Neuronica 5, equipped with specialized software, allows for transcranial electrical stimulation and multimodal IONM during spinal surgeries [].

- Data Acquisition in Smart Agriculture: While not directly related to clinical neurophysiology, one study utilizes a "BLESensor node" developed in the "Neuronica Lab" for environmental monitoring in agriculture [].

Q1: What are the main applications of Neuronica devices in clinical neurophysiology?

A1: Neuronica devices are utilized in various clinical neurophysiology applications, including blink reflex studies for diagnosing facial nerve disorders [], recording somatosensory evoked potentials (SSEPs) [], and intraoperative neurophysiological monitoring (IONM) during spinal surgeries [].

Q2: What are the advantages of using the EMGWorkplace software on the Neuronica 4 device for blink reflex studies?

A2: The EMGWorkplace software on Neuronica 4 has been validated for blink reflex studies and demonstrated comparable results to previous software versions []. This suggests its reliability and suitability for clinical practice in evaluating facial nerve function.

Q3: How does Neuronica 5 contribute to intraoperative neurophysiological monitoring?

A3: Neuronica 5, coupled with specialized software, enables transcranial electrical stimulation and multimodal IONM during spinal surgeries []. This allows for real-time monitoring of motor and sensory pathways, providing crucial information to surgeons and potentially improving patient outcomes.

Q4: Are there any applications of Neuronica technology outside of clinical neurophysiology?

A4: Although primarily focused on neurophysiology, one study mentions the development of a "BLESensor node" within the "Neuronica Lab" for environmental monitoring in agriculture []. This suggests potential applications of their technological expertise in other fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.